Cas no 2228830-25-7 (4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline)
4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline
- 2228830-25-7
- 4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline
- EN300-1757127
-
- Inchi: 1S/C12H17FN2/c1-14-12(6-7-12)10-8-9(13)4-5-11(10)15(2)3/h4-5,8,14H,6-7H2,1-3H3
- InChI Key: BHVMSWJYOOYSFG-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1(CC1)NC)N(C)C
Computed Properties
- Exact Mass: 208.13757671g/mol
- Monoisotopic Mass: 208.13757671g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 15.3Ų
4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1757127-0.05g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 0.05g |
$912.0 | 2023-09-20 | ||
| Enamine | EN300-1757127-0.1g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 0.1g |
$956.0 | 2023-09-20 | ||
| Enamine | EN300-1757127-0.25g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 0.25g |
$999.0 | 2023-09-20 | ||
| Enamine | EN300-1757127-0.5g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 0.5g |
$1043.0 | 2023-09-20 | ||
| Enamine | EN300-1757127-1.0g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 1g |
$1086.0 | 2023-05-26 | ||
| Enamine | EN300-1757127-2.5g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 2.5g |
$2127.0 | 2023-09-20 | ||
| Enamine | EN300-1757127-5.0g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 5g |
$3147.0 | 2023-05-26 | ||
| Enamine | EN300-1757127-10.0g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 10g |
$4667.0 | 2023-05-26 | ||
| Enamine | EN300-1757127-1g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 1g |
$1086.0 | 2023-09-20 | ||
| Enamine | EN300-1757127-5g |
4-fluoro-N,N-dimethyl-2-[1-(methylamino)cyclopropyl]aniline |
2228830-25-7 | 5g |
$3147.0 | 2023-09-20 |
4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline
Introduction to 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline (CAS No: 2228830-25-7)
4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline (CAS No: 2228830-25-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of amines and incorporates a fluorine atom, which is a common moiety in drug design for its ability to modulate metabolic stability and binding affinity. The presence of a cyclopropyl group further enhances its structural complexity, making it an intriguing candidate for further investigation.
The molecular structure of 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline consists of a benzene ring substituted with a fluorine atom at the 4-position, an N,N-dimethylamino group at the 2-position, and a 1-(methylamino) group attached to a cyclopropyl ring. This arrangement creates a multifunctional scaffold that could interact with various biological targets. The cyclopropyl ring, in particular, is known for its ability to influence conformational flexibility and binding interactions, making it a valuable feature in the design of bioactive molecules.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage structural motifs like the one found in 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline. The fluorine atom, while small, plays a crucial role in enhancing the pharmacokinetic properties of drugs by improving their lipophilicity and metabolic stability. Additionally, the dimethylamino group contributes to the compound's basicity, which can be exploited for interactions with acidic biological targets such as enzymes and receptors.
One of the most compelling aspects of 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline is its potential application in the treatment of various diseases. Current research suggests that compounds with similar structural features may exhibit activity against a range of therapeutic targets, including kinases, transcription factors, and other enzymes involved in cellular signaling pathways. The cyclopropyl moiety, in particular, has been identified as a key structural element in several lead compounds that have advanced into clinical development.
The synthesis of 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline presents both challenges and opportunities for chemists. The introduction of the fluorine atom requires precise control over reaction conditions to ensure high yield and purity. Additionally, the installation of the cyclopropyl group necessitates specialized synthetic strategies that can be both complex and time-consuming. However, advances in synthetic methodology have made it increasingly feasible to construct such complex molecules with greater efficiency.
Recent studies have highlighted the importance of fluorinated amines in drug discovery. For instance, fluorinated anilines have been shown to exhibit enhanced binding affinity to certain protein targets due to their ability to engage hydrophobic pockets or form hydrogen bonds with high specificity. The compound 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline is no exception and may offer similar advantages when tested against relevant biological assays.
The potential therapeutic applications of 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline are still being explored, but preliminary data suggest that it may have utility in areas such as oncology and inflammation. In oncology, for example, compounds with similar structural motifs have been investigated for their ability to inhibit tyrosine kinases, which are often overexpressed in cancer cells. The combination of the fluorine atom and the cyclopropyl group may provide the necessary pharmacological properties to achieve this goal.
Inflammation is another area where 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline could potentially make an impact. Several inflammatory diseases are characterized by dysregulation of signaling pathways involving enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). By targeting these enzymes or related pathways, this compound may offer a novel approach to managing inflammation-related conditions.
The development of 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline also underscores the importance of computational chemistry in modern drug discovery. Molecular modeling techniques can be used to predict how this compound might interact with biological targets at the atomic level. These predictions can then guide experimental efforts by identifying promising leads and optimizing their structures for improved efficacy.
As research continues to uncover new applications for 4-fluoro-N,N-dimethyl-2-1-(methylamino)cyclopropylaniline, it will be essential to evaluate its safety profile through rigorous preclinical studies. Pharmacokinetic assessments will be particularly important to understand how this compound is absorbed, distributed, metabolized, and excreted by the body. Additionally, toxicological studies will be necessary to ensure that it does not exhibit harmful effects at therapeutic doses.
The future prospects for 4-fluoro-N,N-dimethyI-2-l(methyiaminocycIopropylaIlne (CAS No: 2228830257) are promising given its unique structural features and potential biological activities. As more data becomes available on its properties and mechanisms of action, it may emerge as a valuable tool for treating various diseases. The continued exploration of this compound by researchers worldwide will likely lead to new insights and innovations in pharmaceutical chemistry.
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